molecular formula C10H15NO2 B15260743 2-(Ethoxymethyl)-4-methoxyaniline

2-(Ethoxymethyl)-4-methoxyaniline

Cat. No.: B15260743
M. Wt: 181.23 g/mol
InChI Key: ZWIZHRHSAUFJTP-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-4-methoxyaniline is a substituted aniline derivative featuring both ethoxymethyl and methoxy functional groups. This molecular structure suggests potential utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The compound is intended for research applications only and is not approved for human or veterinary therapeutic, diagnostic, or any other personal use. Researchers are responsible for conducting thorough safety assessments and handling the material in accordance with all applicable local and international regulations. Specific applications, research value, and mechanism of action for this compound are not currently available in public chemical databases and require further investigation from scientific literature or specialized sources.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(ethoxymethyl)-4-methoxyaniline

InChI

InChI=1S/C10H15NO2/c1-3-13-7-8-6-9(12-2)4-5-10(8)11/h4-6H,3,7,11H2,1-2H3

InChI Key

ZWIZHRHSAUFJTP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxymethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride and bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(Ethoxymethyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The ethoxymethyl and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares 2-(Ethoxymethyl)-4-methoxyaniline with key analogs:

Compound Name Substituents Formula Molecular Weight Physical State Water Solubility Key Distinctions
This compound 4-OCH₃, 2-CH₂OCH₂CH₃ C₁₀H₁₅NO₂ 181.23 Liquid* Low Ether chain, moderate steric bulk
2-Methoxyaniline 2-OCH₃ C₇H₉NO 123.15 Liquid 1.5 g/100 mL Smaller substituent, lower boiling point (224°C)
4-Methoxyaniline 4-OCH₃ C₇H₉NO 123.15 Solid <1 mg/mL Higher melting point (57.2°C)
2-(Benzyloxy)-4-methoxyaniline 4-OCH₃, 2-OCH₂C₆H₅ C₁₄H₁₅NO₂ 229.28 Liquid Insoluble Bulky benzyl group, higher lipophilicity
4-Methoxy-2-methylaniline 4-OCH₃, 2-CH₃ C₈H₁₁NO 137.18 Solid Low Methyl group, reduced steric hindrance

Notes:

  • The ethoxymethyl group in the target compound introduces greater hydrophobicity than 2- or 4-methoxyaniline but less than the benzyloxy analog.
  • Its liquid state (inferred from benzyloxy analog ) contrasts with solid 4-methoxyaniline, suggesting lower melting point due to reduced crystallinity.
Coupling Reactions

4-Methoxyaniline demonstrates variable yields in C-N coupling reactions with chloropyridine derivatives (e.g., 23.6–29.5 mol% yields depending on substituents) . The ethoxymethyl group in the target compound may:

  • Reduce yields due to steric hindrance near the amine group, limiting reactant access.
Electronic Effects
  • Methoxy groups are electron-donating via resonance, activating the aromatic ring toward electrophilic substitution .
  • Ethoxymethyl groups exhibit weaker electron-donating effects (inductive dominance), possibly lowering the amine’s basicity compared to 4-methoxyaniline.

Biological Activity

2-(Ethoxymethyl)-4-methoxyaniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO2, characterized by an ethoxymethyl group and a methoxy group attached to an aniline structure. This configuration is believed to influence its biological activity significantly.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

  • Antimycobacterial Activity : Preliminary studies indicate that compounds similar to this compound may possess activity against Mycobacterium tuberculosis (Mtb), suggesting potential applications in tuberculosis treatment .
  • Antiproliferative Effects : Compounds with similar structural motifs have demonstrated antiproliferative effects against cancer cell lines, including melanoma and prostate cancer .

The mechanisms underlying the biological activities of this compound are still under investigation. However, insights can be drawn from related compounds:

  • Inhibition of Tubulin Polymerization : Some methoxy-substituted anilines have been shown to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation .
  • Metabolic Stability and Conversion : Studies on structurally related compounds have highlighted the importance of metabolic stability and conversion to active metabolites, which may enhance efficacy .

Study on Antimycobacterial Activity

A study evaluated a series of compounds for their efficacy against Mtb. The results indicated that while this compound itself was not tested directly, derivatives showed promising results in vitro. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for better efficacy against tuberculosis .

Antiproliferative Activity Assessment

Another study focused on the synthesis of related compounds and their antiproliferative activities against various cancer cell lines. The results showed significant improvements in activity from micromolar to nanomolar ranges, indicating that modifications in the methoxy and ethoxy groups could enhance biological potency .

Table 1: Summary of Biological Activities

CompoundBiological ActivityReference
This compoundPotential antimycobacterial activity
Related methoxy-substituted anilinesAntiproliferative effects against melanoma and prostate cancer

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Addition of ethoxy groupIncreased solubility
Methoxy substitutionEnhanced antiproliferative activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Ethoxymethyl)-4-methoxyaniline, and how can reaction conditions be optimized?

  • Methodology :

  • Alkylation of 4-methoxyaniline : React 4-methoxyaniline with 2-bromoethyl ethyl ether or a similar alkylating agent in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor progress via TLC.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .
  • Optimization : Vary temperature, solvent polarity, and base strength to improve yield. For example, NaH in THF may enhance alkylation efficiency compared to K₂CO₃ in DMF .

Q. How do the substituents (methoxy and ethoxymethyl) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodology :

  • Directing Effects : The methoxy group at the para position is strongly activating and ortho/para-directing. The ethoxymethyl group at the ortho position introduces steric hindrance, favoring substitution at the less hindered para position.
  • Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) and analyze regioselectivity via ¹H NMR (e.g., integration of aromatic protons) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and ethoxymethyl groups (δ ~3.4–3.6 ppm for CH₂; δ ~1.2 ppm for CH₃).
  • IR Spectroscopy : Confirm NH₂ stretch (~3350 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺ expected at m/z 196.1334 for C₁₀H₁₅NO₂) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported electronic effects of the ethoxymethyl group?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps and Fukui indices. Compare with experimental EAS regioselectivity data.
  • Transition State Analysis : Model reaction pathways for competing substitution sites to identify kinetic vs. thermodynamic control .

Q. What strategies address discrepancies in catalytic alkylation yields for this compound?

  • Methodology :

  • Controlled Variables : Systematically test catalysts (e.g., phase-transfer catalysts vs. traditional bases), solvents (polar vs. nonpolar), and moisture levels.
  • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to track reaction intermediates and identify rate-limiting steps .

Q. How can the biological activity of this compound be evaluated against structurally similar compounds?

  • Methodology :

  • In Vitro Assays : Screen for cytotoxicity (MTT assay) and target-specific activity (e.g., enzyme inhibition assays for kinases or oxidases).
  • SAR Analysis : Compare with analogs like 4-(Ethoxymethyl)-2-methoxyaniline to determine critical substituent effects. Reference PubChem BioAssay data for related anilines .

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